![molecular formula C5H9NO B1651886 3-Azabicyclo[3.1.0]hexan-1-ol CAS No. 1354953-83-5](/img/structure/B1651886.png)
3-Azabicyclo[3.1.0]hexan-1-ol
Overview
Description
3-Azabicyclo[3.1.0]hexan-1-ol is a chemical compound with the molecular weight of 135.59 . It is a hydrochloride and is commonly used in the field of chemistry .
Synthesis Analysis
There are several methods for the synthesis of 3-Azabicyclo[3.1.0]hexan-1-ol. One method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . Another method involves the photochemical decomposition of CHF2-substituted pyrazolines . A third method involves the reaction of allenes with allylamines via a tandem Michael addition and copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .
Molecular Structure Analysis
The molecular structure of 3-Azabicyclo[3.1.0]hexan-1-ol is complex and involves a bicyclic system . The structure is common in natural products and bioactive compounds .
Chemical Reactions Analysis
The chemical reactions involving 3-Azabicyclo[3.1.0]hexan-1-ol are diverse. For instance, it can undergo a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . It can also react with allenes via a tandem Michael addition and copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .
Physical And Chemical Properties Analysis
3-Azabicyclo[3.1.0]hexan-1-ol is a solid at room temperature . The compound is stable under normal conditions, but it should be stored in a well-ventilated place and the container should be kept tightly closed .
Safety and Hazards
The safety data sheet for 3-Azabicyclo[3.1.0]hexan-1-ol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only in a well-ventilated area .
Future Directions
The future directions for the research and development of 3-Azabicyclo[3.1.0]hexan-1-ol are promising. The compound has potential applications in the pharmaceutical industry due to its bioactive properties . Therefore, further studies are needed to explore its potential uses and to develop more efficient synthesis methods .
properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-1-4(5)2-6-3-5/h4,6-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREAKZAXWQHUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307579 | |
Record name | 3-Azabicyclo[3.1.0]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354953-83-5 | |
Record name | 3-Azabicyclo[3.1.0]hexan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[3.1.0]hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501307579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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